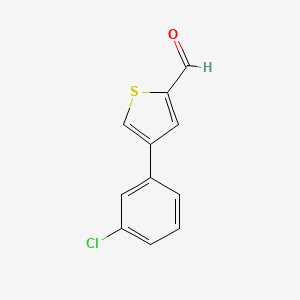
4-(3-Chlorophenyl)-2-thiophenecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chlorophenyl)-2-thiophenecarbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a thiophene ring substituted with a 3-chlorophenyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-2-thiophenecarbaldehyde typically involves the reaction of 3-chlorobenzaldehyde with thiophene derivatives. One common method is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the desired aldehyde . The reaction conditions usually involve heating the reactants to a specific temperature to facilitate the formation of the aldehyde group on the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale Vilsmeier-Haack reactions or other aldehyde-forming reactions that can be optimized for higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Chlorophenyl)-2-thiophenecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: 4-(3-Chlorophenyl)-2-thiophenecarboxylic acid.
Reduction: 4-(3-Chlorophenyl)-2-thiophenemethanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-(3-Chlorophenyl)-2-thiophenecarbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the development of biologically active compounds, such as potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It can be used in the production of materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 4-(3-Chlorophenyl)-2-thiophenecarbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The thiophene ring may also contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chlorophenyl)-2-thiophenecarbaldehyde: Similar structure but with a chlorine atom at the 4-position of the phenyl ring.
4-(3-Bromophenyl)-2-thiophenecarbaldehyde: Similar structure but with a bromine atom instead of chlorine.
4-(3-Methylphenyl)-2-thiophenecarbaldehyde: Similar structure but with a methyl group instead of chlorine.
Uniqueness
4-(3-Chlorophenyl)-2-thiophenecarbaldehyde is unique due to the presence of the 3-chlorophenyl group, which can influence its reactivity and interactions with other molecules. The chlorine atom can affect the compound’s electronic properties, making it distinct from its analogs .
Propriétés
Formule moléculaire |
C11H7ClOS |
|---|---|
Poids moléculaire |
222.69 g/mol |
Nom IUPAC |
4-(3-chlorophenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H7ClOS/c12-10-3-1-2-8(4-10)9-5-11(6-13)14-7-9/h1-7H |
Clé InChI |
ZSDDEQADCWOXNP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C2=CSC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


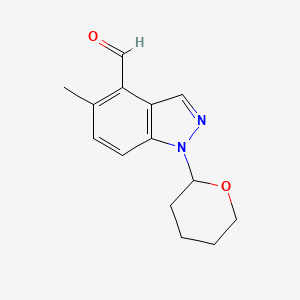
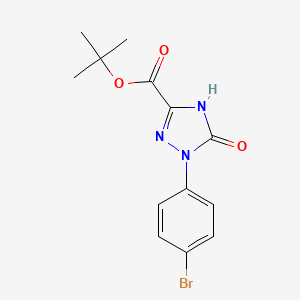
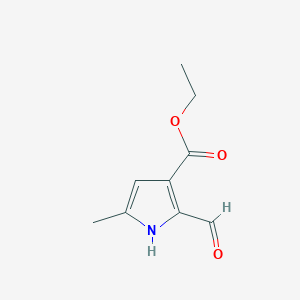
![6-Bromo-3-(fluoromethyl)benzo[d]isoxazole](/img/structure/B13918345.png)
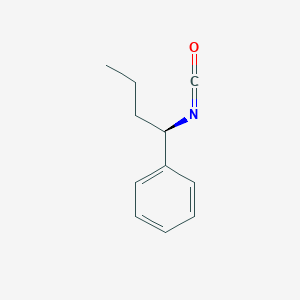
![5-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13918347.png)
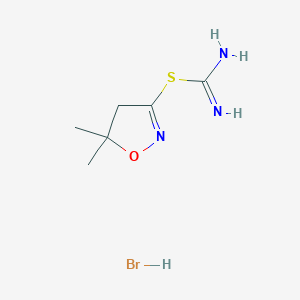
![Tert-butyl cis-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13918355.png)
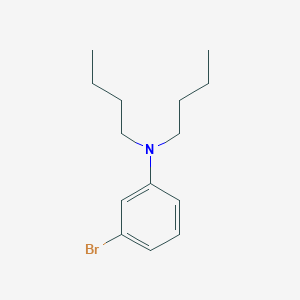


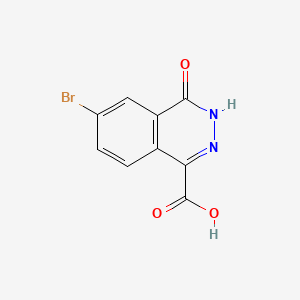
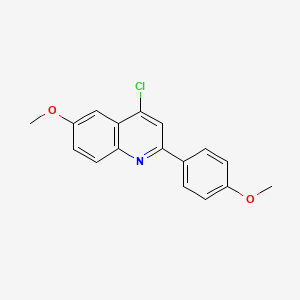
![1-Imidazo[2,1-b][1,3]thiazol-6-ylpropan-1-amine](/img/structure/B13918387.png)
